Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-

Catalog No.
S967973
CAS No.
123088-61-9
M.F
C17H17NO
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz...

CAS Number

123088-61-9

Product Name

Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-

IUPAC Name

2-(1,1,3-trimethylbenzo[e]indol-2-ylidene)acetaldehyde

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C17H17NO/c1-17(2)15(10-11-19)18(3)14-9-8-12-6-4-5-7-13(12)16(14)17/h4-11H,1-3H3

InChI Key

ANOKSAORNKFXLI-UHFFFAOYSA-N

SMILES

CC1(C(=CC=O)N(C2=C1C3=CC=CC=C3C=C2)C)C

Canonical SMILES

CC1(C(=CC=O)N(C2=C1C3=CC=CC=C3C=C2)C)C

Acetaldehyde, also known by its systematic name ethanal, is a colorless, volatile liquid with a characteristic fruity odor. Its molecular formula is C2H4OC_2H_4O or CH3CHOCH_3CHO, and it is classified as an aldehyde due to the presence of the aldehyde functional group (-CHO). Acetaldehyde is highly soluble in water and organic solvents, making it a versatile compound in various

  • Aldol Condensation: Under basic conditions, acetaldehyde can undergo aldol condensation to form beta-hydroxyacetaldehyde, which can further dehydrate to yield alpha-beta-unsaturated aldehydes .
  • Tautomerization: Acetaldehyde can tautomerize to vinyl alcohol (ethenol), although this equilibrium heavily favors acetaldehyde at room temperature .
  • Addition Reactions: As an electrophile, acetaldehyde can react with nucleophiles such as cyanide to form hydroxynitriles or with amines to yield imines .
  • Reactions with Hydrazine: Acetaldehyde reacts with phenylhydrazine to form acetaldehyde phenylhydrazone through a condensation reaction .

Acetaldehyde can be synthesized through several methods:

  • Oxidation of Ethanol: Ethanol can be oxidized using copper catalysts at elevated temperatures (approximately 573 K) to produce acetaldehyde .
  • Wacker Process: Ethylene reacts with palladium(II) chloride and copper(II) chloride in an aqueous solution to yield acetaldehyde .
  • Hydration of Acetylene: Acetylene reacts with water in the presence of mercury(II) salts to produce acetaldehyde via an intermediate vinyl alcohol .
  • Rosenmund Reduction: Acetyl chloride can be reduced using hydrogen in the presence of palladium on barium sulfate, yielding acetaldehyde .

Acetaldehyde has various applications across different industries:

  • Chemical Intermediate: It serves as a precursor for the production of acetic acid, pentaerythritol, and other important chemicals .
  • Manufacturing: Acetaldehyde is used in the synthesis of resins, perfumes, disinfectants, and pharmaceuticals .
  • Food Industry: It naturally occurs in ripe fruits and coffee, contributing to flavor profiles.

Studies have investigated the interactions of acetaldehyde with other compounds. For instance, it has been shown to react with amines to form imines that can direct subsequent reactions such as aldol condensations . Furthermore, its behavior in supercritical water has been studied to understand its reactivity under extreme conditions, revealing pathways for its conversion into other valuable chemicals

Several compounds share structural or functional similarities with acetaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
EthanolC2H6OC_2H_6OAlcohol; metabolized into acetaldehyde
FormaldehydeCH2OCH_2OSimplest aldehyde; used in resins and disinfectants
PropionaldehydeC3H6OC_3H_6OHigher aldehyde; used in flavoring and fragrances
ButyraldehydeC4H8OC_4H_8OUsed in manufacturing plastics and solvents

Uniqueness of Acetaldehyde

Acetaldehyde's uniqueness lies in its role as both a metabolic intermediate and a precursor for various industrially significant chemicals. Unlike formaldehyde or higher aldehydes like propionaldehyde and butyraldehyde, acetaldehyde's small size and reactivity make it particularly useful in organic synthesis and metabolic processes. Its dual nature as both a flavor compound in food products and a potential carcinogen underscores its importance in both chemistry and health sciences.

XLogP3

3.8

Dates

Modify: 2023-07-21

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